methyl octadeca-10,13-diynoate
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Overview
Description
methyl octadeca-10,13-diynoate is a chemical compound with the molecular formula C19H30O2 . It is a methyl ester derivative of 10,13-octadecadiynoic acid. This compound is known for its unique structure, which includes two triple bonds (diynoic) within a long carbon chain. It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl octadeca-10,13-diynoate can be synthesized through the esterification of 10,13-octadecadiynoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of methyl 10,13-octadecadiynoate often involves the use of large-scale esterification reactors where 10,13-octadecadiynoic acid and methanol are combined with an acid catalyst. The reaction mixture is heated and stirred to ensure complete conversion to the ester. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
methyl octadeca-10,13-diynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
methyl octadeca-10,13-diynoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of methyl 10,13-octadecadiynoate involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in specific biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
methyl octadeca-10,13-diynoate: Known for its diynoic structure.
Methyl 10,12-octadecadienoate: Contains two double bonds instead of triple bonds.
Methyl 10,13-octadecadienoate: Similar structure but with double bonds.
Uniqueness
This compound is unique due to its two triple bonds, which confer distinct chemical reactivity and potential biological activities compared to similar compounds with double bonds. This structural feature makes it valuable in specific synthetic and research applications.
Properties
CAS No. |
18202-24-9 |
---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-10,13-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-5,8,11-18H2,1-2H3 |
InChI Key |
PCBPPTPURTWNQO-UHFFFAOYSA-N |
SMILES |
CCCCC#CCC#CCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCC#CCC#CCCCCCCCCC(=O)OC |
18202-24-9 | |
Synonyms |
10,13-Octadecadiynoic acid methyl ester |
Origin of Product |
United States |
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